molecular formula C12H18N2O B8342290 (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

Cat. No.: B8342290
M. Wt: 206.28 g/mol
InChI Key: NPKVDYWUIWEXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS: 110859-47-7) is a heterocyclic amine with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It features a six-membered 1,4-oxazinan ring substituted with a benzyl group at the 4-position and a methylamine moiety at the 2-position. Key physicochemical properties include:

  • Density: 1.076 g/cm³
  • Boiling Point: 120–122°C (at 0.5 mmHg)
  • pKa: 9.37 ± 0.29 (predicted)
  • Storage: Requires protection from light, inert atmosphere, and room temperature .

The compound is classified as an irritant (Xi) with risk code 34 (causes burns) and necessitates safety measures such as gloves and eye protection during handling .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-benzyl-N-methylmorpholin-2-amine

InChI

InChI=1S/C12H18N2O/c1-13-12-10-14(7-8-15-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

NPKVDYWUIWEXHR-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research and Development

  • Drug Development :
    • The compound has been noted for its potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases .
    • Studies indicate that derivatives of this compound may exhibit agonistic effects on PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which is crucial in regulating fatty acid metabolism and glucose homeostasis. Such properties suggest its utility in treating metabolic disorders and inflammation-related conditions .
  • Synthesis of Organic Compounds :
    • (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine serves as a precursor for synthesizing more complex organic molecules. It can be utilized in creating various heterocyclic compounds that are essential in medicinal chemistry .
    • The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry, potentially leading to the discovery of novel pharmacological agents.

Biochemical Research

  • Mechanistic Studies :
    • Research has demonstrated that the compound can be involved in molecular docking studies to predict interactions with biological targets. This is particularly relevant in the context of drug design where understanding ligand-receptor interactions is critical for developing effective therapies .
    • The compound's structural characteristics allow it to be explored in various biochemical pathways, contributing to a better understanding of metabolic processes at the molecular level.

Case Studies and Experimental Findings

StudyFindings
PMC7365701Demonstrated the efficacy of related compounds in reducing retinal vascular leakage in diabetic models, indicating potential applications in ocular health .
MDPI ResearchHighlighted the synthesis of benzoxazines from related structures, showcasing the versatility of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine derivatives in producing biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine with analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features pKa Boiling Point Safety Profile
(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine 110859-47-7 C₁₂H₁₈N₂O 206.28 Six-membered oxazinan ring, benzyl, methylamine 9.37 120–122°C (0.5 mmHg) Irritant (Xi), causes burns
Benzyl(methyl)(oxiran-2-ylmethyl)amine 14321-26-7 C₁₁H₁₅NO 177.24 Epoxide (oxirane) ring, benzyl, methylamine N/A N/A Limited data
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine 915707-56-1 C₁₃H₂₁N₃ 219.33 Seven-membered diazepine ring, benzyl, methylamine N/A N/A Requires PPE
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine N/A C₁₅H₁₂O₂S 256.32 Benzoxathiin ring (sulfur substitution), thiophene N/A Synthesized in DMF Reactive intermediate
Methylamine 74-89-5 CH₃NH₂ 31.06 Simple primary amine ~10.6 -6.3°C Flammable, corrosive

Key Differences and Implications

Ring Structure and Reactivity
  • The oxazinan ring in the target compound is a six-membered heterocycle with one oxygen and one nitrogen atom, offering moderate basicity (pKa ~9.37) . In contrast, benzyl(methyl)(oxiran-2-ylmethyl)amine (CAS 14321-26-7) contains a three-membered epoxide ring, which is highly strained and reactive .
Functional Group Influence
  • The methylamine group in the target compound distinguishes it from sulfur-containing analogs like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine , where sulfur substitution alters electronic properties and metabolic stability .

Preparation Methods

Procedure and Optimization

A mixture of 4-benzylaminoethanol (1.0 equiv) and methyl glyoxalate (1.2 equiv) in methanol undergoes stirring at 60°C for 12 h in the presence of 10% Pd/C under 50 psi H₂. The reaction proceeds via imine intermediate formation, followed by hydrogenolytic cyclization to yield the oxazinan ring. Post-reduction, the methyl ester is hydrolyzed to a hydroxymethyl group, which is subsequently converted to methylamine via a Curtius rearrangement or Gabriel synthesis.

Key Data:

  • Yield: 68–72% (after three steps)

  • Catalyst: Pd/C (10 wt%)

  • Temperature: 60°C

  • Pressure: 50 psi H₂

Cross-Dehydrogenative Coupling (CDC) with Malonate Esters

Ionic liquid-mediated CDC reactions, as demonstrated for benzoxazinones, are adaptable to oxazinan synthesis. Here, a benzyl-protected amino alcohol couples with dimethyl malonate under oxidative conditions to form the C(sp³)–C(sp³) bond at the 2-position.

Catalytic System and Mechanism

The reaction employs [omim]FeCl₄ (1-butyl-3-methylimidazolium tetrachloridoferrate) as both solvent and catalyst, with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. The mechanism involves single-electron transfer (SET) from the amino alcohol to Fe³⁰, generating a radical cation that undergoes dehydrogenative coupling with malonate. Subsequent hydrolysis and amination yield the methylamine group.

Reaction Conditions:

  • Temperature: 60°C

  • Time: 1–2 h

  • Yield: 85–90% (after hydrolysis)

  • Recyclability: [omim]FeCl₄ reused 5× with <5% activity loss

Solid-Phase Synthesis Using HBTU Activation

Adapting peptide coupling strategies, 4-(benzylamino)benzylamine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, facilitating cyclization to form the oxazinan ring.

Stepwise Cyclization and Functionalization

  • Activation: 4-(Benzylamino)benzylamine (1.0 equiv) reacts with HBTU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 30 min.

  • Cyclization: Heating to 80°C for 8 h induces intramolecular amide bond formation, yielding the 1,4-oxazinan-2-carboxamide.

  • Reduction: The carboxamide is reduced with LiAlH₄ to the methylamine derivative.

Optimization Notes:

  • Solvent: Anhydrous DMF critical for HBTU efficiency

  • Reduction Yield: 78% (LiAlH₄ in THF, 0°C to rt)

N-Alkylation of Oxazinan Precursors

Selective N-methylation methodologies are applied to oxazinan intermediates. A nitroso-containing oxazinan reacts with methylboronic acid in the presence of triethyl phosphite, achieving mono-N-methylation without over-alkylation.

Catalytic Methylation Protocol

A solution of 2-nitroso-4-benzyl-1,4-oxazinan (1.0 equiv) and methylboronic acid (1.5 equiv) in toluene is stirred with P(OEt)₃ (20 mol%) at 100°C for 6 h. The nitroso group acts as an electrophilic trap, directing methyl group insertion at the 2-position.

Performance Metrics:

  • Yield: 82%

  • Selectivity: >95% mono-methylation

  • Byproducts: <3% dimethylated species

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Reductive Amination68–72ScalabilityMulti-step, requires high-pressure
CDC Coupling85–90Atom economy, recyclable catalystLimited to malonate derivatives
HBTU Cyclization78Mild conditionsCostly reagents (HBTU, DIPEA)
N-Alkylation82High selectivityRequires nitroso precursor

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.25–7.35 (m, 5H, Ar–H), 3.85 (t, 2H, J = 5.0 Hz, N–CH₂), 3.10 (s, 3H, N–CH₃).

    • ¹³C NMR : 138.2 (C–Ar), 61.5 (N–CH₂), 44.3 (N–CH₃).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calcd. for C₁₂H₁₈N₂O [M+H]⁺: 207.1497, found: 207.1498.

  • Chromatography :

    • HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30) .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea derivatives, formaldehyde, and methylamine. For example, refluxing 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea with formaldehyde and methylamine in ethanol for 4–6 hours yields oxadiazinane/thiones derivatives. Monitoring via TLC and purification via silica gel column chromatography (60% ethyl acetate/hexane) are critical for yield optimization. Adjusting molar ratios (e.g., formaldehyde excess) and solvent polarity can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 206.1266508), while 1^1H and 13^13C NMR elucidate structural features like benzyl and oxazinan-methylamine moieties. IR spectroscopy identifies functional groups (e.g., C-N stretches). For metabolites, LC-MS/MS with methylamine-enriched mobile phases enhances detection sensitivity .

Q. What are the known biological targets or enzyme interactions of this compound?

  • Methodological Answer : Preliminary screening data suggest activity against species like Sp1 and Sp2 (e.g., Entry 3b: 19, 5, 2, 5, 9). Target identification requires enzyme inhibition assays (e.g., cholinesterase or lipoxygenase inhibition) and docking studies. Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces false positives .

Q. How stable is (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methylamine derivatives are prone to hydrolysis under acidic conditions; buffered solutions (pH 6–8) and inert atmospheres (N2_2) improve stability. Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodological Answer : Contradictory activity data (e.g., Entry 3c vs. 3d in Sp3 assays) may arise from assay-specific interference (e.g., solvent-DMSO interactions). Normalize results to positive controls (e.g., doxorubicin) and use counter-screens (e.g., cytotoxicity assays on HEK293 cells). Statistical tools like Grubbs’ test identify outliers, while meta-analysis of dose-response curves clarifies potency trends .

Q. What computational models predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Density functional theory (DFT) models predict reaction pathways (e.g., nucleophilic substitution at the oxazinan ring). Molecular dynamics simulations (e.g., GROMACS) assess binding to targets like acetylcholine esterase. For solvent interactions, COSMO-RS models correlate with experimental solubility data .

Q. What strategies mitigate by-product formation during synthesis?

  • Methodological Answer : By-products like unreacted thiourea or formaldehyde adducts can be minimized via stepwise addition of reagents and controlled reflux temperatures. Quenching with methylamine (post-reaction) neutralizes residual formaldehyde. Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring .

Q. How can purification methods be optimized for this compound given its physicochemical properties?

  • Methodological Answer : Silica gel chromatography (60–100 mesh) with gradient elution (ethyl acetate/hexane) effectively separates polar by-products. For scale-up, switch to preparative HPLC (C18 column, acetonitrile/water). Solubility in DMF or dichloromethane aids crystallization; fractional freezing improves purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.